Stereochemical Configuration (2R,3S) vs. (2S,3S) Diastereomer Dictates Target HIV Protease Inhibitor Class
The (2R,3S) configuration of threo-N-Boc-D-homophenylalanine epoxide is the required epoxide stereochemistry for atazanavir-class HIV protease inhibitors, whereas the (2S,3S) diastereomer (erythro-N-Boc-L-phenylalanine epoxide) is required for saquinavir, nelfinavir, and fosamprenavir [1]. This is not a matter of preference but of synthetic necessity—the epoxide ring-opening with amine nucleophiles proceeds with inversion at C2, so the epoxide configuration pre-determines the hydroxyl stereochemistry in the final hydroxyethylamine isostere, which must match the enzyme's catalytic aspartate geometry [1][2]. The two diastereomers lead to structurally and pharmacologically distinct inhibitor scaffolds that are not interchangeable [1].
| Evidence Dimension | Required epoxide configuration for specific HIV protease inhibitor classes |
|---|---|
| Target Compound Data | (2R,3S) – threo configuration; required for atazanavir synthesis |
| Comparator Or Baseline | (2S,3S) – erythro configuration; required for saquinavir, nelfinavir, fosamprenavir |
| Quantified Difference | Diastereomers lead to structurally distinct final inhibitors; atazanavir (derived from 2R,3S epoxide) vs. saquinavir/nelfinavir class (derived from 2S,3S epoxide) |
| Conditions | Ring-opening with amine nucleophiles proceeds with SN2 inversion at epoxide C2 center |
Why This Matters
Procuring the incorrect diastereomer renders the synthetic route incapable of producing the intended inhibitor, making stereochemical specification the single most critical procurement criterion.
- [1] Blacker, A. J.; Roy, M.; Hariharan, S.; et al. Convenient Method for Synthesis of N-Protected α-Amino Epoxides: Key Intermediates for HIV Protease Inhibitors. Org. Process Res. Dev. 2011, 15 (3), 631–638. DOI: 10.1021/op100174j. View Source
- [2] Beaulieu, P. L.; Wernic, D.; Duceppe, J.-S.; Guindon, Y. Large scale preparation of (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane: A key building block for HIV-protease inhibitors. Tetrahedron Lett. 1995, 36 (19), 3317–3320. DOI: 10.1016/0040-4039(95)00533-I. View Source
